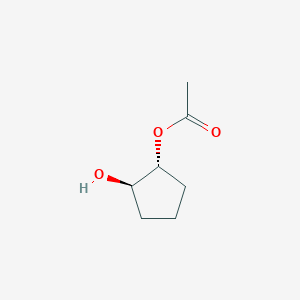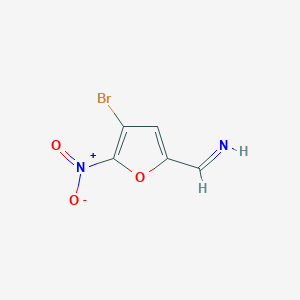![molecular formula C11H11NO B026382 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridin CAS No. 106792-29-4](/img/structure/B26382.png)
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine involves efficient methodologies that facilitate the formation of this intricate ring system. Notably, Jaén and Wise (2009) developed an efficient method for preparing compounds containing this nucleus, addressing the lack of literature descriptions for the parent compound and focusing on structurally related derivatives for their synthetic approach (J. Jaén & L. Wise, 2009).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine and its derivatives has been elucidated through various analytical techniques. Mironova et al. (2008) conducted a study on tetrahydrobenzo[e]pyrano[4,3-b]pyridines, revealing insights into the conformation and stereochemistry of related structures through single crystal X-ray diffraction, providing a foundational understanding of the molecular architecture inherent to this class of compounds (E. Mironova et al., 2008).
Chemical Reactions and Properties
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine undergoes a variety of chemical reactions, enabling the synthesis of a wide array of derivatives with diverse functional groups. For example, Fayol and Zhu (2004) described a novel multicomponent reaction that affords tetrahydrofuro[2,3-c]pyridines, highlighting the compound’s versatility in organic synthesis (A. Fayol & Jieping Zhu, 2004).
Physical Properties Analysis
The physical properties of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and material science. However, detailed studies focusing exclusively on the physical properties of this specific compound are limited and often embedded within broader research on related heterocyclic compounds.
Chemical Properties Analysis
The chemical properties of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine, including its reactivity, stability under various conditions, and interactions with different reagents, are fundamental to its utility in synthetic chemistry. The work by Pan et al. (2010), which explores the reactivity of imidazo[1,5-a]pyridine carbenes, provides insight into the chemical behavior of related heterocyclic compounds, underscoring the innovative approaches to functionalizing and expanding the utility of such structures (Huan-Rui Pan et al., 2010).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: HDAC-Inhibitoren zur Krebsbehandlung
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridin-Derivate wurden als potente Histon-Deacetylase (HDAC)-Inhibitoren identifiziert . Diese Verbindungen zeigen vielversprechende Ergebnisse bei der Behandlung von hepatozellulärem Karzinom (HCC), wobei ein Derivat, Verbindung 12k, eine signifikante therapeutische Wirksamkeit demonstriert. Es hemmt die HDAC-Aktivität, was zu einer erhöhten Acetylierung von Histon H3 und α-Tubulin führt, was Apoptose und Autophagie in Krebszellen induziert .
Pharmakologie: Arzneimittelentwicklung
In der Pharmakologie werden diese Verbindungen auf ihr Potenzial zur Arzneimittelentwicklung untersucht. Der Scaffold-Hopping-Ansatz und die mehrkomponentige Synthese haben eine Reihe von Verbindungen mit flexiblen Linkern und Zink-bindenden Gruppen hervorgebracht, die wesentliche Merkmale für die HDAC-Inhibitoraktivität sind .
Biochemie: Enzyminhibition
Biochemisch wird das Tetrahydrobenzofuro[2,3-c]pyridin-Gerüst zur Herstellung von Enzyminhibitoren verwendet. Molekular-Docking-Studien dieser Verbindungen zeigen einzigartige Konformationen, die mit der katalytischen Domäne von Enzymen interagieren, und liefern Einblicke in die Mechanismen der Enzyminhibition .
Materialwissenschaft: Organische Synthese
In der Materialwissenschaft dient die Verbindung als Baustein für die organische Synthese. Seine Derivate werden durch Cyclisierungsreaktionen unter sauren Bedingungen synthetisiert, was zu neuen heterocyclischen Systemen führt, die Anwendungen im Materialdesign haben könnten .
Umweltwissenschaften: Potenzielle ökotoxikologische Studien
Obwohl direkte Anwendungen in der Umweltwissenschaft nicht gut dokumentiert sind, deuten das Sicherheitsprofil und die chemische Stabilität von this compound auf ein Potenzial für ökotoxikologische Studien hin, um die Auswirkungen auf die Umwelt zu beurteilen .
Chemie: Synthese von Spiroverbindungen
Chemisch wird die Verbindung bei der Synthese von Spiro[benzofuropyridinen] verwendet, einer neuen Klasse von Acetylcholinesterase-Inhibitoren. Diese Anwendung ist signifikant bei der Entwicklung von Behandlungen für Krankheiten wie Alzheimer, bei denen die Enzyminhibition eine entscheidende Rolle spielt .
Wirkmechanismus
Mode of Action
It’s known that the compound is synthesized by the cyclization of aryl ethers of the oximes of piperidones under acid conditions .
Biochemical Pathways
The biochemical pathways affected by 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine are currently unknown . More research is required to understand the compound’s impact on cellular pathways and their downstream effects.
Zukünftige Richtungen
The development of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine as a histone deacetylase (HDAC) inhibitor for treating hepatocellular carcinoma (HCC) is a promising area of research . The compound has shown significant therapeutic efficacy in HCC cell lines and xenograft models , suggesting potential for further development and study in this context.
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUZILRBWUAJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552577 | |
| Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106792-29-4 | |
| Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)





